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molecular formula C8H10ClN B8779894 3-(Chloromethyl)-2,6-dimethylpyridine

3-(Chloromethyl)-2,6-dimethylpyridine

Cat. No. B8779894
M. Wt: 155.62 g/mol
InChI Key: RAVQXKOVEOOOFV-UHFFFAOYSA-N
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Patent
US09353104B2

Procedure details

The solution of 3-(chloromethyl)-2,6-dimethylpyridine (850 mg, 5.5 mmol) in ammonia solution (10 mL) was stirred at 90° C. for 2 hours and then concentrated to give the crude product which was used for next step directly without further purification. LCMS (ESI) m/z=137.1 (M+H)+.
Quantity
850 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[C:4]([CH3:10])=[N:5][C:6]([CH3:9])=[CH:7][CH:8]=1.[NH3:11]>>[CH3:10][C:4]1[C:3]([CH2:2][NH2:11])=[CH:8][CH:7]=[C:6]([CH3:9])[N:5]=1

Inputs

Step One
Name
Quantity
850 mg
Type
reactant
Smiles
ClCC=1C(=NC(=CC1)C)C
Name
Quantity
10 mL
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CC1=NC(=CC=C1CN)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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